molecular formula C16H22N2O3 B2481098 N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034388-30-0

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No. B2481098
CAS RN: 2034388-30-0
M. Wt: 290.363
InChI Key: CRIZTMAMTCXOJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and related nicotinamide derivatives typically involves nucleophilic displacement reactions facilitated by Lewis acid-promoted conditions. Organo cuprates are commonly used as the nucleophilic agent in these reactions to afford the corresponding trisubstituted nicotinonitriles, which upon hydrolysis yield nicotinamide derivatives (Abdel-Aziz, 2007). This method exemplifies the synthetic pathway towards complex nicotinamide structures, emphasizing the role of organometallic reagents and Lewis acids in facilitating key bond-forming steps.

Molecular Structure Analysis

Studies on the molecular structure of nicotinamide derivatives, including those similar to N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, reveal insights into their electronic and spatial configurations. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates show almost identical bond lengths and molecular conformations, demonstrating polarized electronic structures. These observations are significant for understanding the reactivity and interaction potential of such molecules (Cobo et al., 2008).

Scientific Research Applications

Alzheimer’s Disease Treatment

Research has identified cyclopentaquinoline derivatives, structurally related to N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, as promising compounds for Alzheimer’s disease treatment. These compounds have been shown to inhibit enzymes like EeAChE and EqBuChE, inhibit amyloid-beta aggregation, and exhibit non-hepatotoxic properties. Molecular modeling and yeast three-hybrid technology have been employed to further understand their mechanisms of action, although these derivatives lack antioxidant activity (Czarnecka et al., 2019).

Antineoplastic Activities

The synthesis and evaluation of 6-substituted nicotinamides, closely related to the chemical structure of interest, have been reported to show moderate activity against certain types of leukemia and carcinoma. This highlights their potential in cancer research and treatment strategies (Ross, 1967).

Metabolic Disorders

Nicotinamide N-methyltransferase (NNMT) inhibitors, which may include analogs of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, have been studied for their potential to treat metabolic disorders. Compounds inhibiting NNMT could reduce body weight, improve insulin sensitivity, and normalize glucose tolerance in animal models, pointing towards potential applications in obesity and diabetes management (Kannt et al., 2018).

Herbicidal Activity

Nicotinic acid derivatives have been explored for their herbicidal properties, indicating potential agricultural applications. Some derivatives exhibit significant activity against various weeds, suggesting a basis for developing new herbicides (Yu et al., 2021).

Neuroprotection

Nicotinamide and its derivatives, including potentially N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, have been investigated for their neuroprotective properties. They can influence cellular survival and death pathways, offering protection against acute and chronic neurodegenerative disorders (Maiese et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra

Mode of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra This suggests that the compound might interact with its targets in a similar manner, leading to the inhibition of the organism’s growth

Biochemical Pathways

Similar compounds have shown to exhibit anti-tubercular activity , suggesting that the compound might affect the biochemical pathways related to the growth and survival of Mycobacterium tuberculosis

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that the compound might have similar effects

properties

IUPAC Name

N-cyclopentyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-4-1-2-5-13)12-7-8-15(17-10-12)21-11-14-6-3-9-20-14/h7-8,10,13-14H,1-6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIZTMAMTCXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

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